molecular formula C8H13O2S+ B10850854 Sulfoarecoline

Sulfoarecoline

Cat. No.: B10850854
M. Wt: 173.25 g/mol
InChI Key: RPAWRCUXEGWRMJ-UHFFFAOYSA-N
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Description

Sulfoarecoline is a sulfur-containing organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable substance in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoarecoline typically involves the reaction of an organic substrate with sulfur trioxide or other sulfonating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. For instance, one common method involves the reaction of an alkyl benzene with sulfur trioxide to form the sulfonic acid derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality and yield. The use of catalysts, such as chlorine-containing or nitrogen-containing compounds, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sulfoarecoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur trioxide, chlorine-containing compounds, and nitrogen-containing compounds. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the sulfonation reaction with sulfur trioxide typically produces sulfonic acid derivatives .

Scientific Research Applications

Chemistry

Sulfoarecoline serves as a reagent in various chemical reactions. It is particularly useful in organic synthesis as a precursor for the development of other compounds. Its unique chemical structure allows it to facilitate reactions that are essential for creating complex molecules.

Key Applications:

  • Synthesis of heterocyclic compounds: this compound can be utilized to synthesize novel heterocyclic ligands, which are important in medicinal chemistry for drug development.
  • Catalysis: It may act as a catalyst in specific reactions due to its ability to stabilize transition states.

Biology

In biological research, this compound is studied for its potential biological activities , including effects on cellular processes.

Key Applications:

  • Cellular signaling modulation: Research indicates that this compound can influence cellular signaling pathways, potentially impacting cell growth and apoptosis.
  • Biological assays: It is used in various assays to evaluate the biological activity of new compounds.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound, particularly in oncology.

Key Applications:

  • Anticancer agent: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
  • Drug formulation: Its properties allow it to be incorporated into drug formulations aimed at enhancing bioavailability and efficacy.

Industry

In industrial applications, this compound is used in the production of dyes, detergents, and other chemicals.

Key Applications:

  • Surfactants: It can be employed as a surfactant due to its amphiphilic nature.
  • Dyes production: this compound's reactivity makes it suitable for synthesizing various dyes used in textiles and other materials.

Data Tables

Application AreaSpecific UseDescription
ChemistryReagentUsed in organic synthesis as a precursor for complex molecules.
BiologyCellular SignalingModulates pathways affecting cell growth and apoptosis.
MedicineAnticancer AgentPotentially induces apoptosis in cancer cells; under investigation.
IndustrySurfactantEmployed in producing detergents due to amphiphilic properties.

Case Studies

  • Anticancer Activity :
    • A study investigating the effects of this compound on cancer cell lines demonstrated significant reduction in cell viability, suggesting its potential as an anticancer agent.
  • Synthesis of Heterocycles :
    • Research focused on using this compound as a building block for synthesizing novel heterocyclic compounds reported successful yields and enhanced biological activity compared to traditional methods.
  • Industrial Applications :
    • An industrial case study highlighted the use of this compound in formulating eco-friendly detergents that maintain effectiveness while reducing environmental impact.

Mechanism of Action

The mechanism of action of sulfoarecoline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or by modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Sulfoarecoline can be compared with other sulfur-containing compounds, such as sulforaphane and sulfadoxine. While all these compounds contain sulfur, they differ in their chemical structures and specific applications. For example:

This compound’s unique chemical properties and versatility make it distinct from these other compounds, particularly in its range of applications and the types of reactions it can undergo.

Properties

Molecular Formula

C8H13O2S+

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-thiopyran-1-ium-5-carboxylate

InChI

InChI=1S/C8H13O2S/c1-10-8(9)7-4-3-5-11(2)6-7/h4H,3,5-6H2,1-2H3/q+1

InChI Key

RPAWRCUXEGWRMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC[S+](C1)C

Origin of Product

United States

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